6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride
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Overview
Description
6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 7th position, and a sulfonyl chloride group at the 3rd position of the indole ring. These functional groups contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the indole ring. One common method is the reaction of 6-chloro-7-methoxyindole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used .
Scientific Research Applications
6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-indole-3-sulfonyl chloride: Lacks the methoxy group at the 7th position.
7-Methoxy-1H-indole-3-sulfonyl chloride: Lacks the chloro group at the 6th position.
6-Chloro-7-methoxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
6-Chloro-7-methoxy-1H-indole-3-sulfonyl chloride is unique due to the presence of both chloro and methoxy groups on the indole ring, along with the reactive sulfonyl chloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H7Cl2NO3S |
---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
6-chloro-7-methoxy-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7Cl2NO3S/c1-15-9-6(10)3-2-5-7(16(11,13)14)4-12-8(5)9/h2-4,12H,1H3 |
InChI Key |
RJBBXZQWZJCIFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NC=C2S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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